molecular formula C16H12N4O2 B2981989 3-(2-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one CAS No. 896373-15-2

3-(2-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one

Cat. No.: B2981989
CAS No.: 896373-15-2
M. Wt: 292.298
InChI Key:
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Description

“3-(2-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one” is a compound that has been synthesized in the field of pharmaceutical chemistry . It is a product of a metal-free, visible-light promoted intramolecular azole C−H bond amination .


Synthesis Analysis

The synthesis of this compound involves a metal-free, visible-light promoted intramolecular azole C−H bond amination . The precursors used in the synthesis are 2-(1,2,3-triazol-1-yl)benzamides, and a catalytic amount of I2 is used as an initiator . The desired product is isolated in moderate to excellent yields with a broad substrate scope and good functional group tolerance .


Chemical Reactions Analysis

The chemical reaction involved in the synthesis of this compound is an intramolecular azole C−H bond amination . This reaction is promoted by visible light and does not require any metal catalyst . Preliminary mechanistic studies suggest that a radical pathway might be involved during the reaction .

Scientific Research Applications

H1-Antihistaminic Agents

A significant application of triazoloquinazolinone derivatives is in the development of H1-antihistaminic agents. These compounds, including variants like 4-(3-methoxyphenyl)-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, have been synthesized and tested for their effectiveness in protecting against histamine-induced bronchospasm in guinea pigs. One compound, in particular, demonstrated higher potency than the reference standard chlorpheniramine maleate, with the added benefit of negligible sedation (Alagarsamy et al., 2009).

Tubulin Polymerization Inhibitors and Anticancer Agents

Some triazoloquinazolinone compounds have been explored as tubulin polymerization inhibitors and potential anticancer agents. For instance, the derivatives 3-hydroxy-4-methoxy and N-methylated amid counterparts have shown promising results in inhibiting tubulin assembly and demonstrating potent anticancer activity across a range of cancer cell lines (Driowya et al., 2016).

Molecular Structure and Docking Studies

Detailed studies on the molecular structure and docking of triazoloquinazolinone derivatives have been conducted. These studies involve X-ray crystallography, density functional theory (DFT) calculations, and molecular docking to assess the interaction with proteins like SHP2. These insights are crucial for understanding the molecular behavior and potential therapeutic applications of these compounds (Wu et al., 2022).

Antimicrobial and Nematicidal Agents

Triazoloquinazolinone derivatives have been synthesized and tested for their antimicrobial and nematicidal properties. These compounds, especially those with electron-withdrawing substituents, have shown significant activity against various microbial and nematode strains, indicating their potential as antimicrobial and nematicidal agents (Reddy et al., 2016).

Development of Quality Control Methods

Research has also focused on developing quality control methods for triazoloquinazolinone derivatives, particularly those showing promise as antimalarial agents. This involves establishing protocols for solubility, identification, impurity analysis, and assay methods, essential for the drug development process (Danylchenko et al., 2018).

Analgesic and Anti-Inflammatory Activities

Triazoloquinazolinone derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory activities. Some of these compounds have demonstrated significant activity in these areas, suggesting their potential in developing new analgesic and anti-inflammatory drugs (Alagarsamy et al., 2011).

Properties

IUPAC Name

3-(2-methoxyphenyl)-1H-triazolo[1,5-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O2/c1-22-13-9-5-3-7-11(13)14-15-17-16(21)10-6-2-4-8-12(10)20(15)19-18-14/h2-9,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXHUEBVXJQVBPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NNN3C2=NC(=O)C4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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